Glucoerucin

Vue d'ensemble

Description

Glucoerucin is a naturally occurring glucosinolate found in various cruciferous vegetables such as arugula, broccoli, and cabbage . It is known for its potential health benefits, particularly its anticancer properties. This compound is a precursor to erucin, an isothiocyanate that exhibits significant biological activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Glucoerucin can be synthesized through the enzymatic hydrolysis of its parent glucosinolate, glucoraphanin, using myrosinase . The process involves the conversion of glucoraphanin to sulforaphane, which is then reduced to erucin. This compound is subsequently formed through further enzymatic reactions.

Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from cruciferous vegetable sources. One method involves using macroporous crosslinked copolymer adsorbents such as poly(glycidyl methacrylate) and its amine-modified derivatives to purify this compound from crude plant extracts . This method ensures high purity and recovery rates.

Analyse Des Réactions Chimiques

Types of Reactions: Glucoerucin undergoes various chemical reactions, including hydrolysis, oxidation, and reduction .

Common Reagents and Conditions:

Hydrolysis: Myrosinase enzyme is commonly used to hydrolyze this compound, resulting in the formation of erucin.

Oxidation: this compound can be oxidized to form sulforaphane, another biologically active compound.

Reduction: Reduction of sulforaphane leads to the formation of erucin.

Major Products Formed:

Erucin: Formed through hydrolysis and reduction reactions.

Sulforaphane: Formed through oxidation reactions.

Applications De Recherche Scientifique

Nutritional Applications

Health Benefits:

Glucoerucin is known for its health-promoting properties, particularly its role as a precursor to isothiocyanates, such as erucin. These compounds have demonstrated various beneficial effects, including:

- Antioxidant Activity: this compound and its derivatives exhibit significant antioxidant properties that can help mitigate oxidative stress in cells .

- Cancer Prevention: Epidemiological studies suggest that glucosinolates, including this compound, may lower the risk of certain cancers, particularly colorectal cancer. High vegetable intake correlates with reduced incidences of adenomatous polyps, precursors to colorectal cancer .

- Anti-inflammatory Effects: The hydrolysis of this compound can lead to the production of compounds that have anti-inflammatory properties, contributing to overall health improvement .

Dietary Sources:

Common dietary sources of this compound include:

- Rocket (Eruca sativa)

- Turnips

- Rutabagas

- Various Brassica vegetables (e.g., broccoli, Brussels sprouts)

Agricultural Applications

Biopesticide Potential:

this compound plays a role in plant defense mechanisms against pests and pathogens. When plants are stressed or attacked by herbivores, glucosinolates are hydrolyzed by the enzyme myrosinase to produce isothiocyanates, which can deter pests .

Biofumigation:

The breakdown products of this compound can be utilized in biofumigation practices to suppress soil-borne diseases and pests. This method employs the natural properties of glucosinolates to improve soil health and reduce reliance on synthetic pesticides .

Pharmacological Applications

Antimicrobial Properties:

Research indicates that this compound and its derivatives possess antimicrobial activity against various pathogens. For instance:

- Erucin has shown effectiveness against Helicobacter pylori, a bacterium linked to gastric ulcers and cancer .

- The degradation products of this compound exhibit activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for natural antimicrobial agents .

Cancer Research:

Studies have highlighted the chemopreventive properties of this compound-derived isothiocyanates. These compounds can inhibit tumor growth and may play a role in cancer therapy through their ability to induce apoptosis in cancer cells .

Table 1: Summary of Research Findings on this compound

Mécanisme D'action

Glucoerucin exerts its effects primarily through its hydrolysis product, erucin. The mechanism involves the modulation of phase I, II, and III detoxification enzymes, regulation of cell growth by inducing apoptosis and cell cycle arrest, and the induction of reactive oxygen species mechanisms . Erucin targets various molecular pathways, including the upregulation of detoxification enzymes and the inhibition of microtubule dynamics .

Comparaison Avec Des Composés Similaires

Glucoraphanin: A precursor to sulforaphane, similar in structure and function to glucoerucin.

Glucobrassicin: Another glucosinolate found in cruciferous vegetables, known for its anticancer properties.

Uniqueness: this compound is unique due to its specific hydrolysis product, erucin, which has distinct biological activities compared to other isothiocyanates. Erucin’s ability to modulate microtubule dynamics and its potential as a therapeutic agent for triple-negative breast cancer highlight its uniqueness among similar compounds .

Propriétés

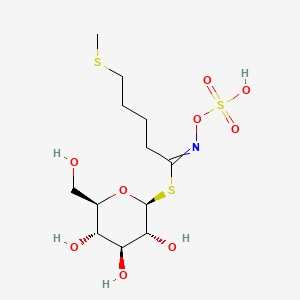

IUPAC Name |

[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 5-methylsulfanyl-N-sulfooxypentanimidothioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO9S3/c1-23-5-3-2-4-8(13-22-25(18,19)20)24-12-11(17)10(16)9(15)7(6-14)21-12/h7,9-12,14-17H,2-6H2,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKUMMDFLKGFCKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO9S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.